molecular formula C8H12Cl2N2O B13488608 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride

5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride

Cat. No.: B13488608
M. Wt: 223.10 g/mol
InChI Key: VLJCERXZDODRRL-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride is a nitrogen-containing heterocyclic compound. It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride typically involves multistep reactions. One common method includes the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols followed by Chichibabin cyclizations . Other methods involve nucleophilic substitution reactions, acid/base/metal-catalyzed reactions, cyclization reactions, and microwave reactions .

Industrial Production Methods

Industrial production methods for this compound are often based on scalable and cost-effective approaches. These methods may include modifications of existing synthetic routes to enhance yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine hydrides .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride stands out due to its unique fusion of two pyridine rings and its specific functional groups, which confer distinct pharmacological properties. Its ability to act as a ligand and its diverse biological activities make it a valuable compound in various fields of research .

Properties

Molecular Formula

C8H12Cl2N2O

Molecular Weight

223.10 g/mol

IUPAC Name

5,6,7,8-tetrahydro-2H-2,7-naphthyridin-1-one;dihydrochloride

InChI

InChI=1S/C8H10N2O.2ClH/c11-8-7-5-9-3-1-6(7)2-4-10-8;;/h2,4,9H,1,3,5H2,(H,10,11);2*1H

InChI Key

VLJCERXZDODRRL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=CNC2=O.Cl.Cl

Origin of Product

United States

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